

Comparative Analysis of D-Xylono-1,4-lactone from Different Suppliers

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Compound of Interest		
Compound Name:	D-Xylono-1,4-lactone	
Cat. No.:	B096710	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of **D-Xylono-1,4-lactone** sourced from various commercial suppliers. The quality and purity of biochemical reagents are paramount in research and development, directly impacting experimental outcomes and the reliability of data. This document outlines key experimental protocols for assessing the critical quality attributes of **D-Xylono-1,4-lactone** and presents a template for data comparison.

Introduction to D-Xylono-1,4-lactone

D-Xylono-1,4-lactone is a sugar lactone derived from D-xylose. It serves as a key intermediate in the metabolic pathways of D-xylose in various microorganisms.[1][2] Specifically, it is a component of the Weimberg and Dahms oxidative pathways, where it is hydrolyzed to D-xylonic acid.[1][3][4] Its role as a biochemical reagent in life science research necessitates a thorough evaluation of its purity, stability, and biological activity to ensure experimental consistency and accuracy.

Comparative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the analysis of **D-Xylono-1,4-lactone** from different suppliers.

Table 1: Physicochemical Properties and Purity



Supplier	Lot Number	Appearance	Purity by HPLC (%)	Purity by GC-MS (%)	Melting Point (°C)
Supplier A	XYL-A-001	White crystalline powder	(Placeholder)	(Placeholder)	(Placeholder)
Supplier B	XYL-B-002	Off-white powder	(Placeholder)	(Placeholder)	(Placeholder)
Supplier C	XYL-C-003	White crystalline powder	(Placeholder)	(Placeholder)	(Placeholder)

Table 2: Impurity Profile

Supplier	Lot Number	Residual Solvents (ppm)	Heavy Metals (ppm)
Supplier A	XYL-A-001	(Placeholder)	(Placeholder)
Supplier B	XYL-B-002	(Placeholder)	(Placeholder)
Supplier C	XYL-C-003	(Placeholder)	(Placeholder)

Table 3: Stability Analysis (Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH)

Supplier	Lot Number	Initial Purity (%)	Purity after 3 months (%)	Purity after 6 months (%)
Supplier A	XYL-A-001	(Placeholder)	(Placeholder)	(Placeholder)
Supplier B	XYL-B-002	(Placeholder)	(Placeholder)	(Placeholder)
Supplier C	XYL-C-003	(Placeholder)	(Placeholder)	(Placeholder)

Table 4: Biological Activity Assay (Enzymatic Conversion Rate)



Supplier	Lot Number	Michaelis Constant (Km, mM)	Maximum Velocity (Vmax, µmol/min/mg)
Supplier A	XYL-A-001	(Placeholder)	(Placeholder)
Supplier B	XYL-B-002	(Placeholder)	(Placeholder)
Supplier C	XYL-C-003	(Placeholder)	(Placeholder)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point and may require optimization based on the specific laboratory equipment and conditions.

Identity and Purity Assessment

- 3.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
- Objective: To determine the purity of **D-Xylono-1,4-lactone** by separating it from any non-volatile impurities.
- Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
- Column: A suitable column for polar compounds, such as an amino-based or HILIC column.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: RI or low wavelength UV (e.g., 210 nm).
- Sample Preparation: Accurately weigh and dissolve the **D-Xylono-1,4-lactone** sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Procedure:



- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a standard solution of **D-Xylono-1,4-lactone** of known purity to determine the retention time.
- Inject the sample solutions from each supplier.
- Calculate the purity by the area percentage method, assuming all components have a similar response factor with an RI detector.
- 3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
- Objective: To assess the purity and identify any volatile organic impurities.
- Instrumentation: GC-MS system.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
- Sample Preparation: A derivatization step (e.g., silylation) may be necessary to increase the volatility of the sugar lactone.
- Procedure:
 - Inject the derivatized sample into the GC-MS.
 - Identify the main peak corresponding to the derivatized **D-Xylono-1,4-lactone** based on its mass spectrum.



- Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
- Calculate purity based on the relative peak areas.
- 3.1.3. Structural Confirmation by NMR and FTIR Spectroscopy
- ¹H-NMR Spectroscopy:
 - Objective: To confirm the chemical structure of D-Xylono-1,4-lactone.
 - Solvent: Deuterated water (D₂O) or DMSO-d₆.
 - Procedure: Dissolve the sample in the deuterated solvent and acquire the ¹H-NMR spectrum. Compare the chemical shifts, splitting patterns, and integration values with a reference spectrum or literature data.[5][6][7]
- FTIR Spectroscopy:
 - Objective: To identify the functional groups present in the molecule.
 - Procedure: Acquire the FTIR spectrum of the solid sample (e.g., using a KBr pellet or ATR). The spectrum should show characteristic absorption bands for the hydroxyl (-OH) and lactone carbonyl (C=O) groups.

Impurity Profiling

- 3.2.1. Residual Solvent Analysis by Headspace GC
- Objective: To quantify the amount of residual solvents from the manufacturing process.
- Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
- Procedure: Follow the general principles outlined in the United States Pharmacopeia (USP) chapter <467> or the International Council for Harmonisation (ICH) Q3C guidelines.[8][9][10] [11][12]
- 3.2.2. Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)



- Objective: To determine the concentration of heavy metal impurities.
- Instrumentation: ICP-MS system.
- Procedure: Samples are digested in acid and then introduced into the ICP-MS. The method should be validated for the detection of relevant heavy metals (e.g., Pb, As, Cd, Hg) according to USP <232> and <233> or equivalent guidelines.[13][14][15][16][17]

Stability Assessment

- Objective: To evaluate the stability of **D-Xylono-1,4-lactone** under defined storage conditions.
- Methodology: Follow the principles of the ICH Q1A (R2) guidelines for stability testing of new drug substances.[18][19][20][21]
- Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
- Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
- Procedure:
 - Package the samples in containers that mimic the proposed storage containers.
 - Place the samples in stability chambers under the specified conditions.
 - Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term;
 0, 3, 6 months for accelerated).
 - Analyze the withdrawn samples for purity (using the HPLC method described in 3.1.1) and appearance.

Biological Activity Assay: Enzymatic Hydrolysis

 Objective: To assess the biological activity of D-Xylono-1,4-lactone by measuring its conversion to D-xylonate by the enzyme D-xylono-1,4-lactonase.



- Principle: The hydrolysis of the lactone ring to the corresponding carboxylic acid results in a decrease in pH, which can be monitored. Alternatively, the consumption of the lactone or the formation of the acid can be quantified by HPLC.
- Reagents:
 - Purified D-xylono-1,4-lactonase (EC 3.1.1.68).
 - Phosphate buffer (pH 7.0).
 - D-Xylono-1,4-lactone solutions of varying concentrations.
- Procedure (Kinetic Analysis):
 - Prepare a series of **D-Xylono-1,4-lactone** solutions of different concentrations in the phosphate buffer.
 - Initiate the reaction by adding a fixed amount of D-xylono-1,4-lactonase to each solution.
 - Measure the initial reaction velocity at each substrate concentration (e.g., by monitoring the change in absorbance of a pH indicator or by taking aliquots at different time points and quantifying the product by HPLC).
 - Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations Experimental Workflow



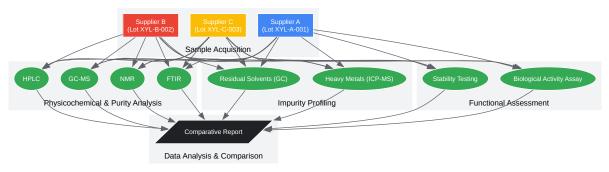


Figure 1. General workflow for the comparative analysis of D-Xylono-1,4-lactone

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Caption: Figure 1. General workflow for the comparative analysis of **D-Xylono-1,4-lactone**.

D-Xylose Metabolic Pathway



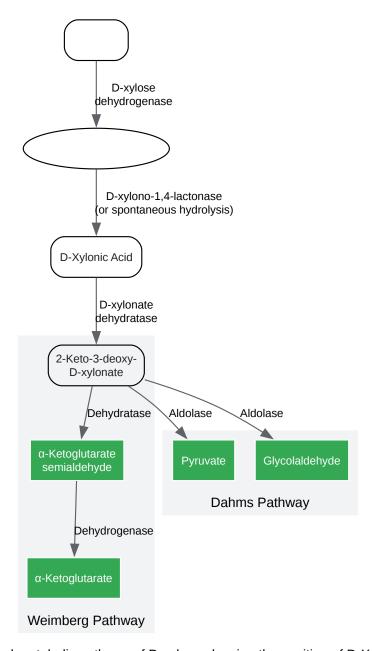


Figure 2. Simplified metabolic pathway of D-xylose showing the position of D-Xylono-1,4-lactone.

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Caption: Figure 2. Simplified metabolic pathway of D-xylose showing the position of **D-Xylono-1,4-lactone**.



Conclusion

The protocols and data presentation templates provided in this guide are designed to facilitate a systematic and objective comparison of **D-Xylono-1,4-lactone** from different suppliers. By conducting these analyses, researchers can make informed decisions about the most suitable source of this reagent for their specific applications, thereby enhancing the reproducibility and reliability of their scientific findings. It is recommended to request a Certificate of Analysis for each lot and to perform in-house verification of critical quality attributes.

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